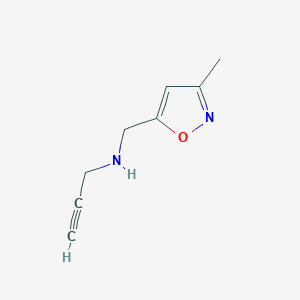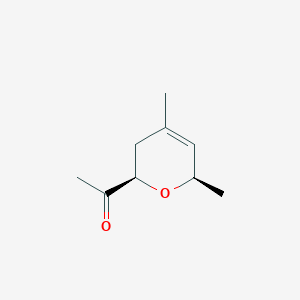![molecular formula C22H22FNO5 B063106 9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one CAS No. 188824-93-3](/img/structure/B63106.png)
9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one, also known as FK506 or Tacrolimus, is a potent immunosuppressive drug that is widely used in organ transplantation and autoimmune diseases. It was first isolated from the soil bacterium Streptomyces tsukubaensis in 1987 and has since become an important drug in the field of immunology.
Mecanismo De Acción
9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one exerts its immunosuppressive effects by inhibiting T-cell activation and proliferation. It binds to the cytosolic protein FKBP12, which then binds to and inhibits the phosphatase calcineurin. This leads to the inhibition of NFAT, a transcription factor that is critical for T-cell activation and proliferation.
Biochemical and physiological effects:
9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one has a variety of biochemical and physiological effects. It has been shown to inhibit the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ), which are important in T-cell activation and proliferation. It also inhibits the expression of adhesion molecules on T-cells, which are important in their migration to sites of inflammation. Additionally, it has been shown to inhibit the production of antibodies by B-cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one is a powerful immunosuppressive drug that has many advantages for use in lab experiments. It has a high affinity for its target protein FKBP12, which allows for precise control of its effects. Additionally, it has a long half-life, which allows for sustained suppression of T-cell activation and proliferation. However, it also has some limitations, such as its potential for toxicity and its narrow therapeutic window.
Direcciones Futuras
There are many potential future directions for research on 9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one. One area of interest is the development of new derivatives of 9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the identification of new targets for 9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one, which could lead to the development of new immunosuppressive drugs. Additionally, there is interest in exploring the potential use of 9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one in the treatment of other diseases, such as cancer and neurodegenerative disorders.
In conclusion, 9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one is a potent immunosuppressive drug that has many applications in the field of immunology. Its mechanism of action involves the inhibition of T-cell activation and proliferation through the inhibition of calcineurin. It has many advantages for use in lab experiments, but also has some limitations. There are many potential future directions for research on 9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one, including the development of new derivatives and the identification of new targets.
Métodos De Síntesis
The synthesis of 9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one is a complex process that involves several steps. The initial step involves the fermentation of Streptomyces tsukubaensis in a suitable medium. The culture broth is then extracted with a suitable solvent to obtain the crude extract. The extract is further purified by various chromatographic techniques to obtain pure 9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one.
Aplicaciones Científicas De Investigación
9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one has been extensively studied for its immunosuppressive properties. It works by binding to a cytosolic protein called FK-binding protein 12 (FKBP12), which then inhibits the activity of a serine-threonine phosphatase called calcineurin. This leads to the inhibition of the nuclear factor of activated T cells (NFAT) and subsequent suppression of T-cell activation and proliferation.
Propiedades
Número CAS |
188824-93-3 |
|---|---|
Fórmula molecular |
C22H22FNO5 |
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
9-(2-fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one |
InChI |
InChI=1S/C22H22FNO5/c1-11(2)27-20-18(25)16-14(13-7-5-6-8-15(13)23)9-10-24-17(16)19(29-22(24)26)21(20)28-12(3)4/h5-12,14,25H,1-4H3 |
Clave InChI |
PQOBOLQAGIWBNQ-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C2=C3C(=C1OC(C)C)OC(=O)N3C=CC2C4=CC=CC=C4F)O |
SMILES canónico |
CC(C)OC1=C(C2=C3C(=C1OC(C)C)OC(=O)N3C=CC2C4=CC=CC=C4F)O |
Sinónimos |
2H,6H-Oxazolo[5,4,3-ij]quinolin-2-one, 6-(2-fluorophenyl)-7-hydroxy-8,9-bis(1-methylethoxy)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




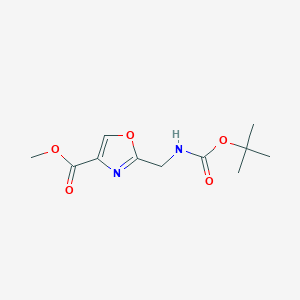
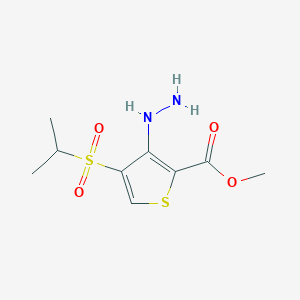
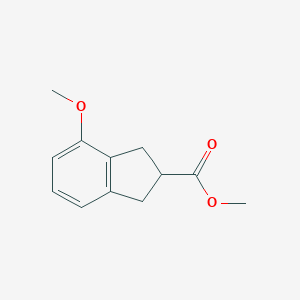


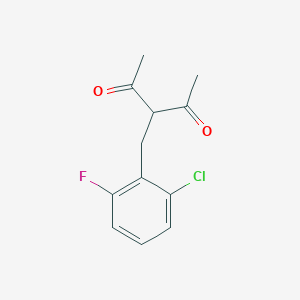
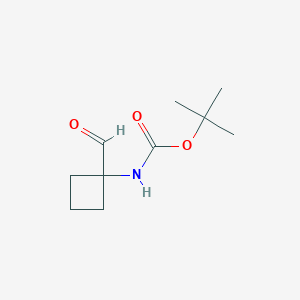
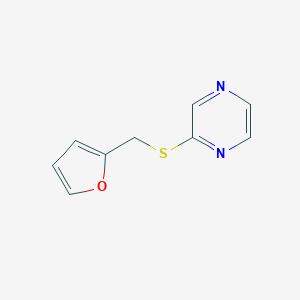
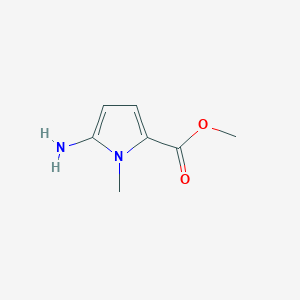

![7-Hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63052.png)
